8-硝基喹啉-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

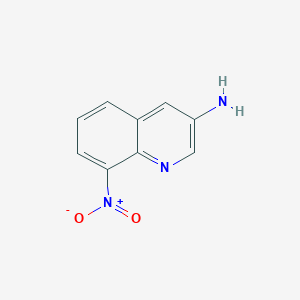

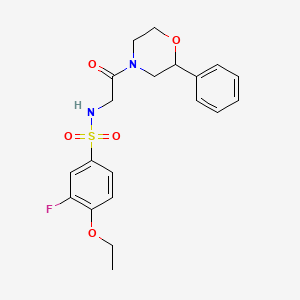

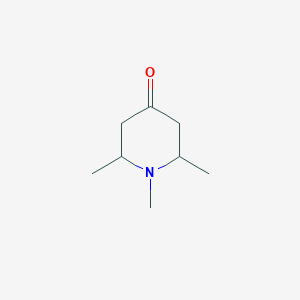

8-Nitroquinolin-3-amine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C9H7N3O2 and a molecular weight of 189.17 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are structurally related to 8-Nitroquinolin-3-amine, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted using either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The molecular structure of 8-Nitroquinolin-3-amine consists of a benzene ring fused with a pyridine moiety . The InChI Key for this compound is FSRWHNLTQBQFHI-UHFFFAOYSA-N .Chemical Reactions Analysis

Nitrosamines, which are related to 8-Nitroquinolin-3-amine, are formed by the reaction of secondary amines with nitrite under acidic conditions . These compounds have been studied extensively due to their presence in various products and their high potency as mutagenic impurities .Physical And Chemical Properties Analysis

8-Nitroquinolin-3-amine has a molecular weight of 189.17 . The compound’s physical and chemical properties, such as its melting point, boiling point, and solubility, are not explicitly mentioned in the retrieved sources.科学研究应用

抗菌性能

Al-Hiari 等人(2007 年)合成了新的 8-硝基氟喹诺酮衍生物,以研究其抗菌性能。通过向合成子引入取代伯胺附着物而获得的这些衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的活性,某些化合物对金黄色葡萄球菌表现出良好的活性(Al-Hiari、Al-Mazari、Shakya、Darwish 和 Abu-Dahab,2007)[https://consensus.app/papers/synthesis-properties-8nitrofluoroquinolone-alhiari/0ccb941f465055a5a5688f6d7bdb43cb/?utm_source=chatgpt].

合成和化学性质

何等人(2016 年)开发了一种区域选择性和化学选择性方法,使用 Fe(NO3)3·9H2O 对 8-氨基喹啉酰胺进行单硝化和双硝化,突出了其作为促进剂和硝源的双重作用(何、赵、邱、张和范,2016)[https://consensus.app/papers/regio-chemoselective-mono-bisnitration-8amino-quinoline-he/26b0f71ba74258fa9c0411aa00981d65/?utm_source=chatgpt].

抗菌剂结构-活性关系

Joaquim 等人(2021 年)讨论了 8-羟基喹啉衍生物的抗菌剂结构-活性关系,指出了它们在发现新型抗菌剂方面的潜力。本研究强调了 8-羟基喹啉核在设计新型抗菌剂方面的特权结构(Joaquim、Gionbelli、Gosmann、Fuentefria、Lopes 和 de Andrade,2021)[https://consensus.app/papers/novel-antimicrobial-8hydroxyquinolinebased-agents-joaquim/b5dc3090ca4a5d73b45015be81ad1a0e/?utm_source=chatgpt].

缓蚀

王等人(2015 年)研究了 8-氨基喹啉和 8-硝基喹啉对 AA5052 铝合金的缓蚀效果,证明了它们作为缓蚀剂的有效性(王、杨、张、李、高和林,2015)[https://consensus.app/papers/studies-quinoline-derivatives-corrosion-inhibition-wang/4a34486bcc2f5c21a92ffe8d18cd79e1/?utm_source=chatgpt].

用于 TNT 检测的荧光纳米传感器

冯等人(2013 年)开发了功能化的 8-羟基喹啉 ZnS 纳米粒子,作为一种通过荧光共振能量转移 (FRET) 检测 TNT 的荧光纳米传感器,展示了 8-硝基喹啉-3-胺衍生物在环境监测中的潜力(冯、王、马和吕,2013)[https://consensus.app/papers/8hydroxyquinoline-nanoparticles-capped-groups-feng/6d3dde4d344f594b961d343ed8d3a73b/?utm_source=chatgpt].

抗疟疾和抗菌活性

Phopin 等人(2016 年)探索了 8-氨基喹啉尿嘧啶金属配合物的抗疟疾和抗菌活性,表明 8-硝基喹啉-3-胺衍生物作为潜在新型抗疟疾和抗菌剂的应用(Phopin、Sinthupoom、Treeratanapiboon、Kunwittaya、Prachayasittikul、Ruchirawat 和 Prachayasittikul,2016)[https://consensus.app/papers/activities-8aminoquinolineuracils-metal-complexes-phopin/40d7d2acb15a582c82e332b23a7f02af/?utm_source=chatgpt].

安全和危害

The safety data sheet for 8-Nitroquinolin-3-amine advises against its use for medicinal or household purposes . In case of exposure, it recommends moving the victim into fresh air, giving oxygen if breathing is difficult, and consulting a doctor immediately . It also advises wearing chemical impermeable gloves and ensuring adequate ventilation .

作用机制

Target of Action

8-Nitroquinolin-3-amine is a derivative of the 8-aminoquinoline family 8-aminoquinolines, a related class of compounds, have been known to target the liver stages of plasmodium infections, making them effective against malaria .

Mode of Action

It’s known that 8-aminoquinolines, including 8-nitroquinolin-3-amine, have been used as auxiliary chelating directing groups to assist c–h functionalization/activation . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The related 8-aminoquinolines are known to affect the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .

Pharmacokinetics

The pharmacokinetics of related 8-aminoquinolines like primaquine and tafenoquine have been studied . For instance, tafenoquine has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

Result of Action

The related 8-aminoquinolines are known to be effective against the liver stages of plasmodium infections, thus preventing relapsing malaria and providing causal prophylaxis for malaria infections .

Action Environment

It’s known that the synthesis of substituted 8-aminoquinoline, a related compound, is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This suggests that the chemical environment, including the presence of certain catalysts, can influence the action of these compounds.

属性

IUPAC Name |

8-nitroquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRWHNLTQBQFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927514.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)

![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)